alpha-Chaconine

Membrane Biology Toxicology Plant Biochemistry

Select pure α-chaconine (≥98%)—not undefined mixtures or α-solanine—to eliminate synergistic confounding variables. Its branched β-chacotriose trisaccharide confers pH-independent membrane disruption superior to α-solanine, making it the definitive positive control for Caco-2 TEER barrier studies, FETAX developmental toxicity, and ERK1/2→Caspase-3 apoptosis interrogation. Demand a certified, single-entity standard validated by HPLC/LC-MS for unambiguous quantification in Solanaceous matrices.

Molecular Formula C45H73NO14
Molecular Weight 852.1 g/mol
CAS No. 20562-03-2
Cat. No. B190788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Chaconine
CAS20562-03-2
Synonyms(3b)-Solanid-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1-2)-O-(6-deoxy-a-L-mannopyranosyl-(1-4))-b-D-glucopyranoside
Molecular FormulaC45H73NO14
Molecular Weight852.1 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C
InChIInChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1
InChIKeyTYNQWWGVEGFKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Chaconine (CAS 20562-03-2): Procurement Considerations for a Primary Potato Steroidal Glycoalkaloid


alpha-Chaconine (CAS 20562-03-2) is a steroidal glycoalkaloid (SGA) that, together with α-solanine, constitutes approximately 95% of the total glycoalkaloid content in potatoes (Solanum tuberosum L.) [1]. These two compounds share the same steroidal aglycone backbone, solanidine, but differ critically in their trisaccharide side chains—α-chaconine possesses a branched β-chacotriose moiety (glucose-rhamnose-rhamnose), whereas α-solanine contains solatriose (galactose-glucose-rhamnose) [2]. This structural divergence is the principal determinant of their distinct toxicological profiles and bioactivities, which cannot be inferred from their shared aglycone or co-occurrence in plant material.

Why Substituting Alpha-Chaconine with Alpha-Solanine or Other Solanaceous Glycoalkaloids Will Compromise Experimental Integrity


Generic substitution of α-chaconine with α-solanine, or with other solanaceous SGAs such as α-tomatine, is scientifically indefensible due to pronounced structure-dependent disparities in bioactivity, membrane-disruption kinetics, and synergistic potential. The two co-occurring potato alkaloids exhibit a well-documented synergistic relationship in multiple biological systems [1], and their relative toxicity ratios can vary significantly by cultivar and tissue type [2]. Consequently, using an undefined mixture, an incorrect analog, or a compound with a different carbohydrate moiety introduces uncontrolled variables that can invalidate dose-response studies, obscure mechanistic interpretations, and lead to erroneous safety or efficacy assessments in both research and industrial applications.

Alpha-Chaconine: Head-to-Head Quantitative Differentiation Against Alpha-Solanine and Alpha-Tomatine for Scientific Selection


Membrane Disruption Potency: α-Chaconine vs. α-Solanine vs. α-Tomatine in Liposome Permeability Assays

α-Chaconine is the most potent membrane-disrupting SGA among its closest structural analogs. In a direct comparative study using phosphatidylcholine liposomes containing sterols at pH 7.2, α-chaconine caused significant release of entrapped peroxidase, whereas α-solanine had no measurable effect under identical conditions [1]. α-Solanine could only induce membrane destabilization at elevated pH (≥8), and even then, its effect was less pronounced than that of α-chaconine [1]. In a separate study comparing the effect of α-chaconine and α-tomatine on Caco-2 intestinal cell monolayers, α-chaconine demonstrated stronger disruption of barrier integrity, as measured by a greater reduction in transepithelial electrical resistance (TEER) and a more pronounced increase in lucifer yellow permeability [2].

Membrane Biology Toxicology Plant Biochemistry

Embryotoxicity and Teratogenicity: α-Chaconine is Significantly More Potent than α-Solanine in the FETAX Model

In the Frog Embryo Teratogenesis Assay—Xenopus (FETAX), α-chaconine exhibits markedly higher embryotoxicity and teratogenicity compared to α-solanine. Direct comparison revealed that α-chaconine's median lethal concentration (96-hr LC50) is approximately 23.5 µM, whereas α-solanine's LC50 is 38.5 µM [1]. For teratogenicity, the concentration inducing malformations in 50% of surviving embryos (96-hr EC50) was 12.8 µM for α-chaconine and 21.8 µM for α-solanine [1]. Furthermore, the minimum concentration required to inhibit embryo growth was lower for α-chaconine [1]. A subsequent study confirmed that mixtures of α-chaconine and α-solanine can act synergistically to enhance both mortality and malformation rates beyond what would be predicted by additive models [2].

Developmental Toxicology Teratogenicity Food Safety

Acetylcholinesterase (AChE) Inhibition: α-Chaconine vs. α-Solanine vs. α-Tomatine

While both α-chaconine and α-solanine inhibit acetylcholinesterase, their relative potencies differ depending on the enzyme source. In a direct comparison using human blood cholinesterase in vitro, total potato glycoalkaloids exhibited an inhibition rate of 63.08%, while purified α-solanine and α-chaconine showed inhibition rates of 52.08% and 41.15%, respectively [1]. This indicates that in this particular assay, α-solanine was a slightly more potent inhibitor of human blood cholinesterase than α-chaconine. However, a broader comparative study of steroidal glycoalkaloids found that both α-solanine and α-chaconine significantly inhibited bovine and human AChE at 100 µM, while α-tomatine was notably less inhibitory, and solasonine and solamargine exhibited very much reduced activity [2]. The aglycone solanidine produced only negligible inhibition [2]. In vivo administration of α-chaconine (10, 30, and 60 mg/kg, i.p.) to rats caused a dose-dependent reduction in brain AChE activity to 79%, 55%, and 18% of control levels, respectively, confirming systemic neuroactivity [3].

Neurotoxicology Enzyme Inhibition Mechanistic Studies

Anticancer Mechanism: α-Chaconine Induces Caspase-3-Dependent Apoptosis via ERK1/2 Inhibition in HT-29 Colon Cancer Cells

α-Chaconine induces apoptosis in HT-29 human colon cancer cells through a specific mechanism involving the inhibition of ERK1/2 phosphorylation and subsequent activation of caspase-3 [1]. Flow cytometric analysis demonstrated that this apoptosis is both time- and concentration-dependent [1]. Crucially, this pathway appears to be distinct from that of other glycoalkaloids. While comparative data on α-solanine's apoptotic mechanism in the same model is not reported in this study, the research specifically notes that the exact mechanism of α-chaconine's cytotoxicity was previously not completely understood [1], implying a unique signaling signature. The study further validated the pathway specificity by showing that caspase inhibitors prevented apoptosis, while an ERK inhibitor (PD98059) potentiated the effect, and inhibitors of PI3K, p38, intracellular calcium, and antioxidants had no effect [1]. This provides a well-characterized, target-specific tool compound for cancer research.

Cancer Biology Apoptosis Signal Transduction

High-Value Procurement Scenarios for Pure Alpha-Chaconine (CAS 20562-03-2)


Standardized Positive Control in Membrane Disruption and Gastrointestinal Toxicity Assays

Due to its superior and pH-independent membrane-disrupting activity compared to α-solanine, pure α-chaconine serves as the optimal positive control for studies investigating SGA-induced gastrointestinal toxicity, barrier dysfunction, and sterol-mediated membrane interactions in intestinal epithelial models (e.g., Caco-2 cells) [1]. Using a defined, potent compound ensures reproducible and quantifiable disruption metrics, such as TEER reduction and permeability increases, which are essential for mechanistic studies and safety assessments of novel potato cultivars or processed products [1].

Reference Standard for Developmental and Reproductive Toxicology (DART) Studies

Given its established, higher potency as a teratogen and embryotoxin in the FETAX model compared to α-solanine [2], pure α-chaconine is the preferred reference standard for DART studies. Its use allows for the generation of precise, compound-specific hazard data, which is critical for the safety evaluation of potato glycoalkaloids and for understanding the structure-activity relationship (SAR) governing developmental toxicity. This is particularly important for risk assessment in vulnerable populations and for guiding genetic engineering efforts aimed at reducing glycoalkaloid toxicity [2].

Mechanistic Probe for ERK1/2-Mediated Apoptosis in Cancer Cell Lines

For cancer biologists studying the extrinsic or intrinsic apoptotic pathways, pure α-chaconine is a valuable tool to specifically interrogate the ERK1/2 → Caspase-3 signaling axis in HT-29 colon cancer cells [3]. Its well-documented mechanism, including its insensitivity to PI3K, p38, and calcium signaling, allows researchers to dissect complex apoptotic networks with a high degree of specificity. This application demands a high-purity compound to avoid confounding effects from other bioactive SGAs like α-solanine, which may activate alternative or overlapping pathways [3].

Calibration Standard and Spike-in Control for HPLC and LC-MS Glycoalkaloid Quantification

High-purity α-chaconine is an indispensable analytical standard for the accurate quantification of glycoalkaloids in potato and other Solanaceous plant tissues, processed foods, and biological matrices. Validated HPLC and LC-MS methods rely on pure α-chaconine to generate calibration curves and as a spike-in control to assess recovery and matrix effects [4]. Given that α-chaconine and α-solanine often co-occur in varying ratios in natural samples, a pure, well-characterized standard of each individual alkaloid is required for their separate and unambiguous determination in complex mixtures [4].

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